molecular formula C13H15NO5 B227908 Glutamic acid, N-formyl-

Glutamic acid, N-formyl-

Cat. No. B227908
M. Wt: 265.26 g/mol
InChI Key: MFJUVGDWGUQYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutamic acid, N-formyl-, also known as N-formylglutamate, is a naturally occurring amino acid derivative that is found in various organisms, including bacteria, plants, and mammals. It is synthesized by the enzyme formyltransferase, which transfers a formyl group from N10-formyltetrahydrofolate to the amino group of glutamate. Glutamic acid, N-formyl-, has been studied extensively due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of glutamic acid, N-formyl-, is not fully understood. However, it is known to interact with various cellular pathways, including the MAPK/ERK signaling pathway, the NF-κB pathway, and the PI3K/Akt pathway. It has also been shown to modulate the expression of various genes, including those involved in apoptosis, cell cycle regulation, and oxidative stress.
Biochemical and Physiological Effects:
Glutamic acid, N-formyl-, has been shown to have various biochemical and physiological effects. It can inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase, and can also modulate the activity of ion channels. It has been shown to have anti-inflammatory properties and can reduce the production of cytokines such as TNF-α and IL-6. It can also modulate the activity of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

Glutamic acid, N-formyl-, has several advantages for use in lab experiments. It is readily available and can be synthesized easily. It is also stable and can be stored for long periods without degradation. However, it also has several limitations. It can be toxic at high concentrations and can interfere with other cellular pathways, making it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of glutamic acid, N-formyl-. One area of research is the development of new therapeutic agents based on its antioxidant and anticancer properties. Another area of research is the study of its interactions with other cellular pathways, which may lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to elucidate the mechanism of action of glutamic acid, N-formyl-, and its effects on cellular signaling pathways.

Synthesis Methods

Glutamic acid, N-formyl-, can be synthesized by the reaction of glutamate with N10-formyltetrahydrofolate in the presence of formyltransferase. This reaction is catalyzed by the enzyme and results in the formation of Glutamic acid, N-formyl-amate and tetrahydrofolate. The reaction is reversible, and this compoundamate can be converted back to glutamate by the enzyme glutamyl-tRNA synthetase.

Scientific Research Applications

Glutamic acid, N-formyl-, has been used extensively in scientific research due to its potential applications in various fields. It has been shown to have antioxidant properties and can scavenge free radicals, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in the treatment of cancer, as it can inhibit the growth of cancer cells and induce apoptosis.

properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

2-formamido-5-oxo-5-phenylmethoxypentanoic acid

InChI

InChI=1S/C13H15NO5/c15-9-14-11(13(17)18)6-7-12(16)19-8-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,14,15)(H,17,18)

InChI Key

MFJUVGDWGUQYJC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC=O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC=O

Origin of Product

United States

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